Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-
CAS No.: 78772-41-5
Cat. No.: VC20329244
Molecular Formula: C17H19N5S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78772-41-5 |
|---|---|
| Molecular Formula | C17H19N5S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23) |
| Standard InChI Key | KZSRBZAPQQHVGC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzimidazole core linked via an ethyl bridge to a hydrazinecarbothioamide group, which is further substituted with a 2-methylphenyl moiety (Figure 1) . The benzimidazole ring system, a bicyclic structure comprising fused benzene and imidazole rings, is renowned for its role in drug design due to its ability to engage in hydrogen bonding and π-π stacking . The hydrazinecarbothioamide (–NH–NH–C(=S)–N–) segment introduces thiourea-like reactivity, enhancing metal-chelation properties and enzymatic inhibition potential .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
Identity confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): NMR reveals proton environments, such as the aromatic signals of the benzimidazole (δ 7.2–8.1 ppm) and the thiourea NH protons (δ 9.5–10.5 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1250 cm (C=S) and ~3300 cm (N–H) confirm functional groups.
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 325.4, consistent with the molecular formula.
Synthesis and Reaction Pathways
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1,2-phenylenediamine + ethyl bromide | Reflux, 12 h, KCO | ~60% |
| 2 | Intermediate + 2-methylphenyl isothiocyanate | DMF, 80°C, 6 h | ~45% |
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies suggest degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Though direct studies are sparse, structural analogs demonstrate broad-spectrum activity. For example, benzimidazole-pyrazole hybrids inhibit Escherichia coli and Staphylococcus aureus with MIC values of 0.49–128 μg/mL . The thiourea moiety likely disrupts bacterial cell membranes via thiol-group interactions .
Table 3: Comparative Bioactivity of Benzimidazole Derivatives
| Compound | Target Organism/Cell Line | Activity (MIC/IC) | Source |
|---|---|---|---|
| Benzimidazole-pyrazole 67 | E. coli FabH | 1.22 μM | |
| Hydrazinecarbothioamide 70 | S. aureus | 12.5 μg/mL |
Antiparasitic Action
Thiourea groups chelate metal ions in parasitic enzymes, such as Plasmodium falcipain, reducing protozoal viability.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual pharmacophores make it a candidate for multitarget drugs, particularly in antibiotic-resistant infections . Molecular docking studies predict high affinity for bacterial FabH and human topoisomerase II .
Agricultural Chemistry
Benzimidazole derivatives are employed as fungicides, suggesting potential for crop protection formulations.
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